2-chloro-N-methylbenzenesulfonamide
Overview
Description
2-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group
Scientific Research Applications
2-chloro-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Biological Research: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylbenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
2-chlorobenzenesulfonyl chloride+methylamine→this compound+HCl
The product is then purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfonamides with reduced sulfonamide groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
4-chloro-N-methylbenzenesulfonamide: Chlorine atom substituted at the fourth position instead of the second position.
N-methylbenzenesulfonamide: Lacks the chlorine substitution.
Uniqueness
2-chloro-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the second position and the methyl group on the nitrogen atom can enhance its binding affinity and specificity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAUZAAZLLTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429165 | |
Record name | 2-chloro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-67-2 | |
Record name | 2-chloro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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